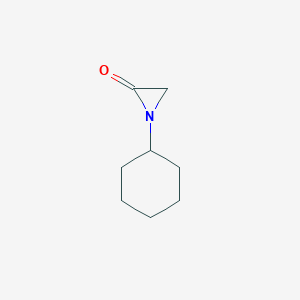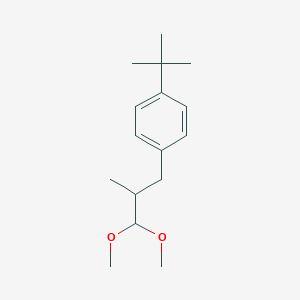
Benzene, 1-(3,3-dimethoxy-2-methylpropyl)-4-(1,1-dimethylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-(3,3-dimethoxy-2-methylpropyl)-4-(1,1-dimethylethyl)- is an organic compound that belongs to the class of substituted benzenes. This compound features a benzene ring with specific substituents that influence its chemical properties and potential applications. Understanding the structure and reactivity of such compounds is crucial for their utilization in various scientific and industrial fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(3,3-dimethoxy-2-methylpropyl)-4-(1,1-dimethylethyl)- typically involves the alkylation of benzene with appropriate alkyl halides under Friedel-Crafts conditions. The reaction may proceed as follows:
Friedel-Crafts Alkylation: Benzene reacts with 1-(3,3-dimethoxy-2-methylpropyl) chloride and 4-(1,1-dimethylethyl) chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Reaction Conditions: The reaction is usually carried out under anhydrous conditions at a controlled temperature to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions may involve hydrogenation using catalysts such as palladium on carbon (Pd/C) to reduce double bonds or other functional groups.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring reacts with electrophiles such as halogens, nitro groups, or sulfonic acids.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: H2, Pd/C, LiAlH4
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4), sulfonating agents (SO3/H2SO4)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alkanes, alcohols
Substitution: Halogenated benzenes, nitrobenzenes, sulfonated benzenes
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound is used as an intermediate in organic synthesis, facilitating the production of more complex molecules.
Biology
In biological research, derivatives of this compound may be used to study enzyme interactions and metabolic pathways.
Medicine
Industry
In the industrial sector, the compound may be utilized in the manufacture of polymers, resins, and specialty chemicals.
Wirkmechanismus
The mechanism by which Benzene, 1-(3,3-dimethoxy-2-methylpropyl)-4-(1,1-dimethylethyl)- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific substituents on the benzene ring can influence binding affinity and selectivity, modulating biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzene, 1-(3,3-dimethoxypropyl)-4-(1,1-dimethylethyl)-
- Benzene, 1-(2-methylpropyl)-4-(1,1-dimethylethyl)-
- Benzene, 1-(3,3-dimethoxy-2-methylpropyl)-4-methyl-
Uniqueness
The unique combination of substituents in Benzene, 1-(3,3-dimethoxy-2-methylpropyl)-4-(1,1-dimethylethyl)- imparts distinct chemical properties, such as increased steric hindrance and altered electronic effects, which can influence its reactivity and applications.
Eigenschaften
CAS-Nummer |
221392-07-0 |
|---|---|
Molekularformel |
C16H26O2 |
Molekulargewicht |
250.38 g/mol |
IUPAC-Name |
1-tert-butyl-4-(3,3-dimethoxy-2-methylpropyl)benzene |
InChI |
InChI=1S/C16H26O2/c1-12(15(17-5)18-6)11-13-7-9-14(10-8-13)16(2,3)4/h7-10,12,15H,11H2,1-6H3 |
InChI-Schlüssel |
BRDUHORGKGLHLS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1=CC=C(C=C1)C(C)(C)C)C(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[(4S)-4-(2-methylpropyl)-1,3-oxazolidin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12584741.png)
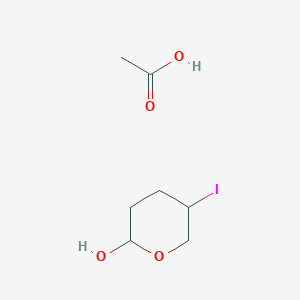
![4-[(Thiophen-2-yl)methyl]glutamic acid](/img/structure/B12584755.png)

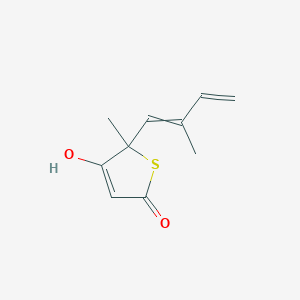
![3-(1H-Benzimidazol-6-yl)-6-chloro[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12584770.png)
![Urea, N-(4-hydroxy-2-methylphenyl)-N'-[3-(trifluoromethyl)phenyl]-](/img/structure/B12584772.png)

![6-Benzo[d]thiazolebutanoic acid](/img/structure/B12584780.png)
![N-{[4-(2-Methoxyphenyl)piperidin-1-yl]methyl}-3-methylbenzamide](/img/structure/B12584809.png)

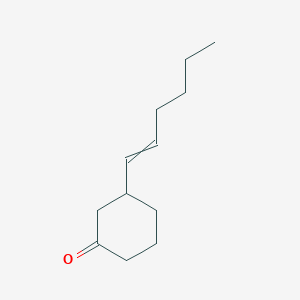
![4-[Bis(2-hexyloctyl)amino]benzaldehyde](/img/structure/B12584820.png)
